molecular formula C5H7Cl3O2 B174474 Methyl 4,4,4-trichlorobutanoate CAS No. 19376-57-9

Methyl 4,4,4-trichlorobutanoate

Cat. No.: B174474
CAS No.: 19376-57-9
M. Wt: 205.46 g/mol
InChI Key: OTEHQWOCCPLELJ-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trichlorobutanoate is an organic compound with the molecular formula C5H7Cl3O2. It is a chlorinated ester that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4,4-trichlorobutanoate can be synthesized through the esterification of 4,4,4-trichlorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of automated systems and controlled reaction environments helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trichlorobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 4,4,4-trichlorobutanol.

    Hydrolysis: 4,4,4-trichlorobutyric acid and methanol.

Scientific Research Applications

Methyl 4,4,4-trichlorobutanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trichlorobutanoate involves its reactivity towards nucleophiles and reducing agents. The ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. The chlorine atoms also make the compound reactive towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobutanoate: Similar ester structure but with only one chlorine atom.

    Methyl 4,4-dichlorobutanoate: Contains two chlorine atoms instead of three.

    Ethyl 4,4,4-trichlorobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4,4,4-trichlorobutanoate is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to similar compounds with fewer chlorine atoms. This makes it a valuable reagent in synthetic chemistry for introducing multiple chlorine atoms into target molecules.

Properties

IUPAC Name

methyl 4,4,4-trichlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEHQWOCCPLELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316073
Record name Methyl 4,4,4-trichlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19376-57-9
Record name 19376-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4,4,4-trichlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of conformational dynamics in the methyl 4,4,4-trichlorobutanoate-derived radical?

A1: The research paper [] investigates the conformational dynamics of the (2SR,3RS)-2-methyl-4,4,4-trichlorobutanoate-2-yl radical, which is derived from this compound. The study utilizes Electron Paramagnetic Resonance (EPR) spectroscopy and quantum chemical calculations to demonstrate that this radical exhibits dynamic behavior. Specifically, it exists in two minimum conformations, labeled B and D, both characterized by planar radical centers. These conformations interconvert with an energy barrier of 12.0 ± 1.8 kJ.mol -1 (experimental) or 11.0 kJ.mol -1 (calculated) []. This dynamic behavior could have implications for the reactivity and potential applications of this radical in chemical reactions.

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